![molecular formula C20H21N5O4S B3017800 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223973-91-8](/img/structure/B3017800.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

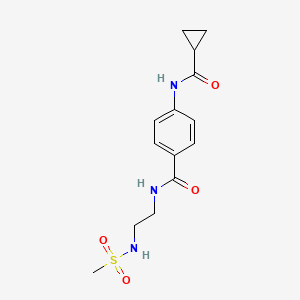

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, which are structurally related to the compound , involves a two-step chemical process. Initially, different amino benzothiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield the desired analogs . Similarly, the synthesis of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives is achieved through a conventional method, supported by various spectroscopic techniques for structural elucidation . These methods could potentially be adapted for the synthesis of the compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, ESI-MS, and NMR spectroscopy . For instance, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was determined, revealing a twist between the acetamide and thiadiazole units and a hypervalent S⋯O interaction . These findings provide insights into the molecular conformation and interactions that could be present in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been evaluated for anti-inflammatory activity and screened for toxicity . Additionally, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been assessed for antitumor activities, with some compounds showing potent antiproliferative activity and the ability to induce apoptosis . These studies suggest that the compound may also exhibit significant biological reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various studies. For instance, the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been described, including the formation of centrosymmetric dimers and layering in the crystal via hydrogen bonding and C—H⋯O interactions . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Activities A study by Ghule et al. (2013) highlights the synthesis of substituted derivatives involving benzothiazole, pyrimidine, and piperazine nuclei, which exhibit significant in-vitro anticancer and anti-inflammatory activities. These compounds were evaluated against a panel of human tumor cell lines and through albumin denaturation technique for anti-inflammatory activity, showing selective influence on cancer cell lines and excellent anti-inflammatory effects (Ghule, Deshmukh, & Chaudhari, 2013).

Antimicrobial Activity Anuse et al. (2019) report on the synthesis, structure-activity relationships (SAR), and antimicrobial study of substituted 2-aminobenzothiazoles derivatives, indicating their potency against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This research provides a pathway towards designing more potent antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Aqueous-Soluble Acyl-CoACholesterol O-Acyltransferase-1 Inhibitor

Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcasing enhanced aqueous solubility and oral absorption, which suggests its potential application in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Metabolic Stability Improvement Stec et al. (2011) explored various 6,5-heterocycles to replace the benzothiazole ring in phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors to reduce metabolic deacetylation. This modification led to similar in vitro potency and in vivo efficacy, with minimal observed deacetylated metabolites (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c26-16(22-13-4-5-14-15(10-13)29-9-8-28-14)11-25-12-21-18-17(19(25)27)30-20(23-18)24-6-2-1-3-7-24/h4-5,10,12H,1-3,6-9,11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXUASJTIRKMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)

![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)

![N-(Oxolan-2-ylmethyl)-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide](/img/structure/B3017719.png)

![N-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B3017733.png)

![3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017738.png)